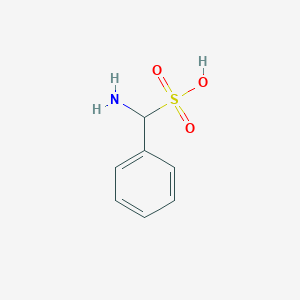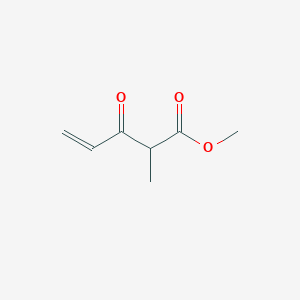
1-(4-chlorophenyl)-3,5-dimethyl-4-nitroso-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-chlorophenyl)-3,5-dimethyl-4-nitroso-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with a 4-chlorophenyl group, two methyl groups, and a nitroso group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorophenyl)-3,5-dimethyl-4-nitroso-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 1-(4-chlorophenyl)-3,5-dimethylpyrazole with nitrosating agents under controlled conditions. The reaction is usually carried out in an acidic medium to facilitate the formation of the nitroso group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-chlorophenyl)-3,5-dimethyl-4-nitroso-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form a nitro group under strong oxidizing conditions.
Reduction: The nitroso group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or nitric acid.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Sodium hydroxide or other strong bases.
Major Products Formed:
Oxidation: 1-(4-chlorophenyl)-3,5-dimethyl-4-nitro-1H-pyrazole.
Reduction: 1-(4-chlorophenyl)-3,5-dimethyl-4-amino-1H-pyrazole.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(4-chlorophenyl)-3,5-dimethyl-4-nitroso-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism by which 1-(4-chlorophenyl)-3,5-dimethyl-4-nitroso-1H-pyrazole exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitroso group can participate in redox reactions, potentially leading to the generation of reactive oxygen species that can affect cellular processes.
Comparación Con Compuestos Similares
1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazole: Lacks the nitroso group, which may result in different chemical reactivity and biological activity.
1-(4-chlorophenyl)-3,5-dimethyl-4-nitro-1H-pyrazole: Contains a nitro group instead of a nitroso group, leading to different redox properties.
1-(4-chlorophenyl)-3,5-dimethyl-4-amino-1H-pyrazole: Contains an amino group, which can participate in different types of chemical reactions compared to the nitroso group.
Uniqueness: 1-(4-chlorophenyl)-3,5-dimethyl-4-nitroso-1H-pyrazole is unique due to the presence of the nitroso group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
5397-12-6 |
|---|---|
Fórmula molecular |
C11H10ClN3O |
Peso molecular |
235.67 g/mol |
Nombre IUPAC |
1-(4-chlorophenyl)-3,5-dimethyl-4-nitrosopyrazole |
InChI |
InChI=1S/C11H10ClN3O/c1-7-11(14-16)8(2)15(13-7)10-5-3-9(12)4-6-10/h3-6H,1-2H3 |
Clave InChI |
CQKAHSKMAYCWHX-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NN1C2=CC=C(C=C2)Cl)C)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-benzyl-N-[(E)-4-pyridinylmethylidene]-1-piperazinamine](/img/structure/B12002238.png)


![N'-[(E)-(3-Chlorophenyl)methylidene]-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)sulfanyl]acetohydrazide](/img/structure/B12002258.png)
![1,2-Ethanediamine, N1,N1-diethyl-N2-[4-(2-phenyldiazenyl)-1-naphthalenyl]-](/img/structure/B12002261.png)

![N'-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]-N-(2-methylphenyl)oxamide](/img/structure/B12002298.png)


![1-(Benzylamino)-2-butyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12002305.png)



![1-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12002328.png)
